1,4-Cyclohexanedimethanol

Beschreibung

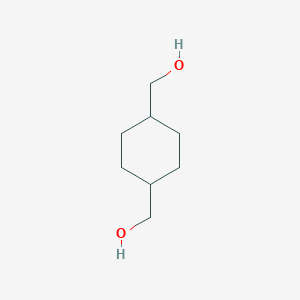

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMQCDZDWXUDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026712, DTXSID00274143, DTXSID60274144 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °C (cis-isomer), 283 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

166 °C, 330 °F OC | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0381 at 25 °C/4 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5 (Air = 1) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.08X10-4 mm Hg at 25 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, White waxy solid | |

CAS No. |

105-08-8, 3236-47-3, 3236-48-4 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedimethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C (cis-isomer), 67 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Cis and Trans Isomers of 1,4-Cyclohexanedimethanol

This guide provides an in-depth exploration of the cis and trans isomers of 1,4-cyclohexanedimethanol (CHDM), a crucial diol in the polymer industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural nuances, synthesis, analytical characterization, and practical implications of these geometric isomers. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower informed decision-making in research and development.

Introduction: The Significance of Stereochemistry in Polymer Precursors

This compound (CHDM) is a cycloaliphatic diol with the chemical formula C₆H₁₀(CH₂OH)₂. It serves as a key building block in the synthesis of various polyesters and polyurethanes.[1] The cyclohexane ring's rigidity and the presence of two primary hydroxyl groups impart unique properties to the resulting polymers, including enhanced strength, clarity, and chemical resistance.[1]

A critical aspect of CHDM chemistry lies in the stereoisomerism of its 1,4-disubstituted cyclohexane ring. The two hydroxymethyl groups (-CH₂OH) can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). This seemingly subtle structural difference has profound consequences for the physical properties of CHDM and the performance characteristics of the polymers derived from it.[1] Commercial CHDM is typically a mixture of cis and trans isomers, with a common ratio being approximately 30:70 (cis:trans).[1] The control and understanding of this isomer ratio are paramount for tailoring polymer properties.

Structural Elucidation and Conformational Analysis

The cis and trans isomers of this compound are geometric isomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Chair Conformation and Substituent Positions

The cyclohexane ring is not planar; it predominantly adopts a stable "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy two distinct positions:

-

Axial (a): Perpendicular to the general plane of the ring.

-

Equatorial (e): In the general plane of the ring.

The relative stability of the cis and trans isomers is dictated by the energetic favorability of having the bulky hydroxymethyl groups in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.

-

Trans Isomer: The most stable conformation of the trans isomer has both hydroxymethyl groups in the equatorial position (di-equatorial). This arrangement minimizes steric strain, resulting in a more stable and lower-energy molecule.[2][3]

-

Cis Isomer: The cis isomer exists as a rapidly equilibrating mixture of two chair conformations. In each conformation, one hydroxymethyl group is in an axial position, and the other is in an equatorial position (axial-equatorial).

The preference for the di-equatorial conformation makes the trans isomer the thermodynamically more stable of the two.

Caption: Workflow for ¹H NMR analysis of CHDM isomer ratio.

Gas Chromatography (GC)

Gas chromatography can be used to separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase of the GC column.

Experimental Protocol: GC Analysis of CHDM Isomers

-

Sample Preparation: Prepare a dilute solution of the CHDM sample in a volatile solvent (e.g., methanol or acetone).

-

Injection: Inject a small volume of the sample into the GC instrument.

-

Separation: The isomers are separated as they travel through the capillary column. A polar stationary phase is typically used.

-

Detection: A flame ionization detector (FID) is commonly used to detect the eluted isomers.

-

Quantification: The area of each peak in the chromatogram is proportional to the concentration of that isomer in the sample.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting points of the isomers. In a mixture, distinct melting endotherms for the cis and trans isomers may be observed, allowing for their identification.

Impact of Isomer Ratio on Polymer Properties

The cis/trans ratio of CHDM has a significant impact on the properties of the resulting polyesters, such as polyethylene terephthalate glycol-modified (PETG) and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). [1]

-

Crystallinity: The trans isomer, with its linear and symmetrical structure, allows for more efficient chain packing and higher crystallinity in the resulting polymer. This leads to polymers with higher melting points, increased stiffness, and better thermal stability. [4]* Glass Transition Temperature (Tg): A higher trans content generally leads to a higher glass transition temperature.

-

Clarity and Amorphous Nature: Incorporating the less symmetrical cis isomer disrupts the regularity of the polymer chain, hindering crystallization and promoting an amorphous structure. This is desirable for applications requiring high clarity and toughness, as seen in PETG. [1] By carefully controlling the cis/trans ratio of the CHDM monomer, polymer scientists can fine-tune the properties of the final material to meet the demands of specific applications, from rigid packaging to flexible films.

Applications in Drug Development and Research

While the primary application of CHDM is in the polymer industry, its rigid and well-defined stereochemistry makes it an interesting scaffold for medicinal chemistry and drug development. The cis and trans isomers can be used to synthesize conformationally constrained molecules, allowing for the exploration of structure-activity relationships (SAR). The diol functionality provides convenient handles for further chemical modification.

Conclusion

The cis and trans isomers of this compound are not merely chemical curiosities but critical determinants of material properties. A thorough understanding of their structure, synthesis, and analysis is essential for any scientist or engineer working with CHDM-based polymers. The ability to control and characterize the isomer ratio provides a powerful tool for designing materials with tailored performance characteristics. This guide has provided a comprehensive overview of these isomers, grounded in scientific principles and practical methodologies, to support innovation in both industrial and research settings.

References

- Ataman Kimya. (n.d.). CHDM (this compound).

- Hu, Y., Zhao, Z., Liu, Y., Li, G., Wang, A., Cong, Y., Zhang, T., Wang, F., & Li, N. (2018). Synthesis of this compound, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie International Edition, 57(23), 6901-6905.

- MDPI. (2022). Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Materials, 15(13), 4568.

- ResearchGate. (2018). Synthesis of this compound, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate.

- Rosado, M. T. S., Maria, T. M. R., Castro, R., & Eusébio, M. E. S. (2014). Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. Crystal Growth & Design, 14(11), 5864-5875.

- Wikipedia. (n.d.). Cyclohexanedimethanol.

- ResearchGate. (n.d.). (a) Conformational transition of 1,4‐cyclohexanedimethanol. (b) Stress....

- Arpadis. (n.d.). 1,4–CycloHexaneDiMethanol | CHDM | Supplier & Distributor.

- ResearchGate. (n.d.). Molecular structures of trans-1,4-cyclohexanedimethanol polymorphs.

- Hasek, R. H., & Knowles, M. B. (1959). U.S. Patent No. 2,917,549. Washington, DC: U.S. Patent and Trademark Office.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Trans‐ and cis‐isomers of 1,4‐cyclohexanedimethanol (CHDM).

- NIST. (n.d.). This compound, trans-.

- NIST. (n.d.). This compound.

- ResearchGate. (n.d.). Trans- and cis-isomers of this compound (CHDM).

- ResearchGate. (n.d.). 1 H NMR spectra of poly(ether carbonate) from this compound.

- YouTube. (2020, December 16). Conformational analysis of 1,4 disubstituted cyclohexane.

Sources

A Comprehensive Technical Guide to the Physical Properties of 1,4-Cyclohexanedimethanol (CHDM) at Room Temperature

Abstract

1,4-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol, is a critical monomer in the polymer industry, prized for its ability to impart superior durability, clarity, and chemical resistance to polyesters and polyurethanes. The physical characteristics of CHDM at ambient conditions are paramount to its handling, processing, and the ultimate performance of the resulting polymers. This technical guide provides an in-depth analysis of the key physical properties of CHDM at room temperature, with a special focus on the implications of its cis/trans isomerism. It is intended for researchers, scientists, and drug development professionals who utilize CHDM in their applications. This document synthesizes data from authoritative sources and outlines standardized methodologies for the precise measurement of these properties, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CHDM) is a waxy, white solid at room temperature, often transitioning to a clear, viscous liquid upon gentle heating.[1] Its molecular structure, consisting of a cyclohexane ring with two hydroxymethyl groups, provides a unique combination of rigidity and flexibility. This structure is fundamental to its utility in enhancing the performance of various polymers, including polyethylene terephthalate (PET) and other copolyesters.[2] Understanding the physical properties of CHDM is not merely an academic exercise; it is a practical necessity for optimizing polymerization processes, ensuring consistent product quality, and designing novel materials with tailored characteristics.

The industrial production of CHDM, typically through the hydrogenation of dimethyl terephthalate, yields a mixture of two geometric isomers: cis and trans.[2] The ratio of these isomers significantly influences the physical properties of the CHDM mixture and, consequently, the polymers derived from it.[3] Therefore, a thorough characterization of CHDM must consider the impact of its isomeric composition.

The Isomeric Nature of CHDM: Cis vs. Trans

The spatial arrangement of the two hydroxymethyl groups relative to the cyclohexane ring gives rise to cis and trans isomers. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in stereochemistry leads to notable variations in their physical properties, particularly their melting points.[4]

The trans isomer is generally more stable and possesses a higher melting point due to its more ordered and tightly packed crystal structure.[3][5] Commercial grades of CHDM are typically a mixture of these isomers, with the exact ratio influencing the overall melting range and viscosity of the material.[6] Precise determination of the cis/trans ratio is often achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Caption: Geometric isomers of this compound.

Key Physical Properties at Room Temperature

The physical properties of CHDM are crucial for its application and are summarized in the table below. These values represent typical data for commercial-grade CHDM, which is a mixture of cis and trans isomers.

| Physical Property | Value | Units | Notes and Significance |

| Appearance | White, waxy solid or colorless, viscous liquid | - | At room temperature, CHDM can exist as a solid. It readily melts to a clear liquid.[1][8] |

| Melting Point | 41 - 61 | °C | The wide range is due to the mixture of cis (43°C) and trans (67°C) isomers.[4][8] |

| Boiling Point | 283 - 288 | °C | High boiling point indicates low volatility at room temperature.[4][8] |

| Density | 1.02 - 1.04 | g/cm³ at 20°C | Important for mass-to-volume calculations in process design.[8][9] |

| Viscosity | 877 | cP at 23°C | High viscosity in the molten state affects pumping and mixing operations.[8] |

| Water Solubility | 920,000 | mg/L at 20°C | High solubility in water is a key characteristic.[4] |

| Vapor Pressure | 0.24 | Pa at 20°C | Low vapor pressure contributes to its low volatility and high flash point.[9] |

| Flash Point | 161 - 167 | °C | High flash point indicates low flammability.[6][8] |

Standardized Methodologies for Physical Property Determination

To ensure accuracy and comparability of data, standardized test methods are essential. The following section details established protocols for measuring the key physical properties of CHDM.

Melting Point Determination

The melting point of CHDM is a critical parameter, given its waxy solid nature at room temperature and the influence of its isomeric composition.

-

Methodology: A suitable method for a waxy solid like CHDM is the ASTM D87 - Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve) .[5][10] This method involves melting the sample and then allowing it to cool under controlled conditions while monitoring the temperature. The melting point is identified by a plateau in the cooling curve, which represents the heat of fusion being released during solidification. For a mixture of isomers like CHDM, a melting range rather than a sharp melting point will be observed. Differential Scanning Calorimetry (DSC) is also a powerful technique to characterize the melting behavior and can distinguish the transitions of the individual isomers.[11][12]

-

Causality: The choice of a cooling curve method is deliberate. For a substance like CHDM that can supercool, this method provides a more accurate representation of the solidification temperature than a simple heating method. The plateau directly corresponds to the phase transition, offering a self-validating system for determining the melting point.

Boiling Point Determination

The high boiling point of CHDM signifies its low volatility.

-

Methodology: The OECD Guideline 103 for Boiling Point determination is the recommended standard.[13][14] This guideline outlines several methods, including the ebulliometer, dynamic method, and distillation method. For a high-boiling liquid like CHDM, the dynamic method, which measures the temperature at which the vapor pressure equals the external pressure, is particularly suitable.

-

Causality: The OECD guidelines provide a framework for obtaining internationally recognized and comparable data. The dynamic method is advantageous as it can also be used to determine the vapor pressure curve, providing more comprehensive data from a single experiment.

Density Measurement

Density is a fundamental property for process calculations and quality control.

-

Methodology: As CHDM is a glycol, ASTM E202 - Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols , which includes procedures for determining specific gravity, is highly relevant.[15][16] Alternatively, ASTM D1122 - Standard Test Method for Density or Relative Density of Engine Coolant Concentrates and Engine Coolants By The Hydrometer can be adapted.[2] These methods typically involve the use of a hydrometer or a pycnometer for precise measurements at a controlled temperature.

-

Causality: These ASTM standards are specifically designed for glycols, ensuring that the procedures account for the viscosity and hygroscopic nature of such compounds, leading to more accurate and reliable results.

Viscosity Measurement

The viscosity of molten CHDM is a critical factor in its handling and processing.

-

Methodology: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids is the authoritative protocol.[4][17] This method involves measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Causality: This method is a primary standard for viscosity measurement. The use of a calibrated viscometer and precise temperature control ensures a high degree of accuracy and repeatability, which is crucial for a temperature-sensitive property like viscosity.

Solubility Assessment

CHDM's solubility characteristics determine its compatibility with various solvents and its behavior in different formulations.

-

Water Solubility: The OECD Guideline 105 for Water Solubility provides a standardized approach.[18] The flask method described in this guideline is suitable for highly soluble substances like CHDM. It involves shaking a surplus of the substance in water at a constant temperature until equilibrium is reached, followed by the determination of the concentration of the dissolved substance.

-

Solubility in Organic Solvents: A general laboratory protocol for determining solubility in organic solvents involves the isothermal saturation method.[19][20] An excess amount of CHDM is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is established. The undissolved solid is then separated by filtration or centrifugation, and the concentration of CHDM in the saturated solution is determined, often gravimetrically after solvent evaporation.[19]

-

Causality: Standardized guidelines like OECD 105 are crucial for environmental fate and risk assessment. The isothermal saturation method for organic solvents, while not a formal standard for this specific application, is a scientifically sound and widely accepted technique that provides a reliable measure of saturation solubility.

Sources

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. scribd.com [scribd.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. store.astm.org [store.astm.org]

- 16. matestlabs.com [matestlabs.com]

- 17. nazhco.com [nazhco.com]

- 18. oecd.org [oecd.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scribd.com [scribd.com]

Industrial Synthesis of 1,4-Cyclohexanedimethanol (CHDM) from Dimethyl Terephthalate (DMT): A Technical Guide

Abstract

1,4-Cyclohexanedimethanol (CHDM) is a crucial diol monomer extensively utilized in the polymer industry for the synthesis of high-performance polyesters, including PETG, PCT, and PCTA.[1] Its unique cycloaliphatic structure imparts enhanced durability, clarity, and hydrolytic stability to the resulting polymers.[1] This technical guide provides an in-depth exploration of the predominant industrial synthesis route for CHDM, commencing from dimethyl terephthalate (DMT). We will delve into the core chemical transformations, catalytic systems, process parameters, and purification methodologies, offering a comprehensive resource for researchers, scientists, and professionals in drug development and polymer chemistry.

Introduction: The Significance of this compound

This compound (CHDM) is a waxy, white solid at room temperature, existing as a mixture of cis and trans isomers.[2] It serves as a vital building block in the production of a wide array of polymers, enhancing their physical and chemical properties.[3] CHDM's incorporation into polyester chains disrupts the crystallinity that would otherwise be present, leading to polymers with improved clarity, impact strength, and flexibility.[1] These enhanced characteristics make CHDM-modified polyesters suitable for demanding applications in packaging, automotive components, medical devices, and specialty fibers.[2]

The industrial production of CHDM has historically relied on the hydrogenation of dimethyl terephthalate (DMT), a readily available commodity chemical derived from terephthalic acid (TPA).[4][5][6][7] This process, while well-established, involves a multi-step catalytic hydrogenation that demands careful control of reaction conditions and catalyst selection to achieve high yields and purity.

The Two-Step Hydrogenation Process: A Detailed Examination

The commercial synthesis of CHDM from DMT is predominantly a two-step process.[4][5][6][7][8] This approach allows for optimized conditions for each distinct chemical transformation: the hydrogenation of the aromatic ring and the subsequent reduction of the ester groups.

Step 1: Aromatic Ring Hydrogenation of DMT to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

The initial step involves the catalytic hydrogenation of the benzene ring in DMT to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[4][8] This reaction is a classic example of aromatic ring saturation.

Reaction: Dimethyl Terephthalate (DMT) + 3H₂ → Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

Causality Behind Experimental Choices:

-

Catalyst: The selection of a suitable catalyst is paramount for achieving high selectivity towards DMCD while minimizing side reactions. Palladium (Pd)-based catalysts, often supported on materials like alumina (Al₂O₃) or carbon, are widely employed for this transformation.[4][9] The choice of a noble metal catalyst like palladium is driven by its high activity and selectivity for aromatic ring hydrogenation under relatively mild conditions.[10] Bimetallic catalysts, such as Ru-Ni supported on carbon nanotubes, have also been investigated to enhance catalytic performance.[11]

-

Reaction Conditions: This hydrogenation is typically carried out at elevated temperatures and pressures. Industrial processes often operate at temperatures in the range of 160-200°C and hydrogen pressures of several megapascals (MPa).[4][8][9] These conditions are necessary to overcome the inherent stability of the aromatic ring and achieve a high rate of conversion.[12] The reaction is often conducted in a solvent, such as ethyl acetate, to facilitate mass transfer.[9]

Step 2: Ester Hydrogenation of DMCD to this compound (CHDM)

The second step focuses on the reduction of the two ester groups in DMCD to the corresponding diol, CHDM.[4][8] This is a more challenging transformation than the hydrogenation of aldehydes or ketones due to the lower reactivity of the ester carbonyl group.[13]

Reaction: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) + 4H₂ → this compound (CHDM) + 2CH₃OH

Causality Behind Experimental Choices:

-

Catalyst: Copper-based catalysts, particularly copper chromite, have historically been the workhorses for industrial ester hydrogenation.[4][14] These catalysts demonstrate good activity and selectivity for the reduction of esters to alcohols. However, due to environmental concerns associated with chromium, there is a growing interest in developing chromium-free alternatives. Modern approaches utilize catalysts based on copper, zinc, and aluminum oxides. Precious metal catalysts, such as those based on ruthenium, are also highly effective and can operate under milder conditions, though their cost can be a limiting factor.[15][16]

-

Reaction Conditions: This step typically requires higher temperatures and pressures than the initial ring hydrogenation, often in the range of 200°C or higher.[4] The higher energy input is necessary to drive the reduction of the less reactive ester functional groups.

The overall two-step process can be visualized in the following workflow diagram:

Caption: Two-Step Industrial Synthesis of CHDM from DMT.

One-Pot Synthesis: An Emerging Alternative

While the two-step process is industrially established, research into a more efficient "one-pot" or single-step synthesis of CHDM from DMT is an active area of investigation.[17] This approach aims to combine both the aromatic ring hydrogenation and the ester group reduction in a single reactor, potentially reducing capital and operational costs.

The primary challenge in a one-pot synthesis lies in developing a catalyst that is active and selective for both transformations under a single set of reaction conditions. Trimetallic nanocatalysts, such as Ru-Pt-Sn supported on alumina, have shown promise in this regard, demonstrating the ability to catalyze the complete hydrogenation of DMT to CHDM in a single batch reactor, albeit often with a two-stage temperature and pressure profile.[4][17][18][19]

The proposed mechanism for this one-pot conversion involves distinct active sites on the catalyst, with one set of sites responsible for the aromatic ring hydrogenation and another for the ester reduction.[17] The development of robust and economically viable single-step catalysts remains a key objective for future process improvements.

Caption: Conceptual Diagram of a One-Pot CHDM Synthesis.

Purification of this compound

Following the hydrogenation reactions, the crude CHDM product contains a mixture of the desired diol, unreacted intermediates, byproducts, and the methanol formed during the ester reduction.[6][20] A robust purification process is essential to obtain high-purity CHDM suitable for polymerization.

The primary purification method employed is distillation .[21][22] Due to the different boiling points of the components, fractional distillation can effectively separate CHDM from lower-boiling components like methanol and higher-boiling impurities.

For processes that use water as a solvent, the removal of water can be energy-intensive.[23] Advanced purification techniques, such as falling film evaporation coupled with mechanical vapor recompression (MVR), have been developed to efficiently remove water with lower energy consumption.[24]

The final CHDM product is typically a mixture of cis and trans isomers.[2] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions during the hydrogenation steps.[5] For specific applications, further processing, such as distillation in the presence of an alkali, can be used to enrich the concentration of the desired trans isomer.[21]

Quantitative Data Summary

| Parameter | Step 1: Aromatic Ring Hydrogenation | Step 2: Ester Hydrogenation | One-Pot Synthesis (Example) |

| Typical Catalyst | Pd/Al₂O₃, Pd/C, Ru-Ni/CNT[4][9][11] | Copper Chromite, Cu/Zn/Al[4] | Ru-Pt-Sn/Al₂O₃[4][17] |

| Temperature (°C) | 160 - 200[4][8][9] | > 200[4] | 100 - 200 (staged)[4][17] |

| Pressure (MPa) | ~3 - 12.5[8][9] | > Step 1 | ~2 - 8 (staged)[4][17] |

| Key Intermediate | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | - | - |

| Selectivity | High towards DMCD[11] | High towards CHDM | Variable, catalyst dependent |

Experimental Protocols (Illustrative)

Protocol for Aromatic Ring Hydrogenation of DMT

-

Catalyst Preparation: A supported palladium catalyst (e.g., 5% Pd on activated carbon) is prepared or procured.

-

Reactor Setup: A high-pressure autoclave reactor is charged with Dimethyl Terephthalate (DMT) and a suitable solvent (e.g., ethyl acetate). The catalyst is added to the reactor.

-

Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5 MPa). The mixture is heated to the target temperature (e.g., 180°C) with constant stirring.

-

Monitoring: The reaction progress is monitored by analyzing samples for the consumption of DMT and the formation of DMCD using techniques like gas chromatography (GC).

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated to yield crude DMCD.

Protocol for Ester Hydrogenation of DMCD

-

Catalyst Activation: A copper-based catalyst is typically activated under a hydrogen stream at an elevated temperature.

-

Reactor Setup: A high-pressure reactor is charged with the crude DMCD from the previous step. The activated catalyst is added.

-

Reaction Execution: The reactor is sealed, purged, and pressurized with hydrogen to a higher pressure than in step 1 (e.g., 10 MPa). The temperature is raised to the required level (e.g., 220°C).

-

Monitoring: The conversion of DMCD to CHDM is monitored via GC analysis.

-

Work-up: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is filtered off, and the crude CHDM is subjected to purification.

Conclusion

The industrial synthesis of this compound from Dimethyl Terephthalate is a well-established and vital process for the polymer industry. The conventional two-step hydrogenation pathway, involving the sequential saturation of the aromatic ring and reduction of the ester groups, remains the dominant commercial route. This method allows for optimized catalytic systems and reaction conditions for each distinct transformation, ensuring high yields and purity of the final product. While advancements in one-pot synthesis methodologies using multifunctional catalysts show significant promise for process intensification and cost reduction, further development is required for widespread industrial adoption. The continuous refinement of catalysts, process parameters, and purification techniques will undoubtedly continue to enhance the efficiency and sustainability of CHDM production, ensuring its continued importance as a key monomer for high-performance materials.

References

- Application Progress of Ester Hydrogenation Catalysts. (n.d.). IOP Conference Series: Earth and Environmental Science.

- Recent Advances in the Development of this compound (CHDM)

- One-Pot Conversion of Dimethyl Terephthalate into this compound with Supported Trimetallic RuPtSn Catalysts. (2013). Industrial & Engineering Chemistry Research. [Link]

- Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. (n.d.). RSC Publishing. [Link]

- Catalytic hydrogenation of ester. (n.d.).

- Engineering Catalysts for Selective Ester Hydrogenation. (2020). Organic Process Research & Development. [Link]

- CHDM (this compound). (n.d.).

- Hydrogenation of Esters. (n.d.).

- Catalytic Hydrogenation of Esters to Alcohols. (n.d.). Organic Reactions. [Link]

- Reduction of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

- This compound (CHDM). (n.d.).

- Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent. (2019). PubMed. [Link]

- Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. (2022). Science Japan. [Link]

- Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. (n.d.). SciSpace. [Link]

- 1,4–CycloHexaneDiMethanol | CHDM | Supplier & Distributor. (n.d.). Arpadis. [Link]

- This compound (CHDM) by Suny Chem. (n.d.). UL Prospector. [Link]

- Conversion of bis (2-hydroxyethylene terephthalate) into this compound by selective hydrogenation using RuPtSn/Al2O3. (2025).

- Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. (n.d.). Industrial & Engineering Chemistry Research. [Link]

- Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. (2025).

- Method for purifying 1, 4-cyclohexanedimethanol composition. (n.d.).

- Method for purifying 1, 4-cyclohexanedimethanol composition. (n.d.).

- Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO 2 catalyst. (2023).

- A kind of dimethyl terephthalate (DMT) hydrogenation catalyst and preparation method thereof. (n.d.).

- Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4‐cyclohexanedicarboxylate over zeolite‐supported Ru catalysts. (2025).

- Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. (2018). PMC - NIH. [Link]

- Process for the preparation of this compound from terephthalic acid. (n.d.).

- Process for the preparation of this compound. (2013).

- Synthesis of this compound, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. (n.d.).

- One-Pot Conversion of Dimethyl Terephthalate into this compound with Supported Trimetallic RuPtSn Catalysts. (2025).

- Synthesis of 1,4-CHDM from DMT[27][28]. (n.d.).

- System and method for producing this compound and 1,4-cyclohexanedicarboxylic acid from terephthalic acid. (n.d.).

- Process for preparing trans-1, 4 cyclohexanedimethanol. (n.d.).

- (10) Patent No. (2011).

- METHOD FOR PURIFYING 1, 4-CYCLOHEXANEDIMETHANOL COMPOSITION. (2025).

- Hydrogenation of dmt process residue and distilled dmt process residue. (n.d.).

- Reaction of DMT with DCM a. (n.d.).

- N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. (n.d.). Frontiers in Neuroscience. [Link]

- Tandem methanolysis and catalytic transfer hydrogenolysis of polyethylene terephthalate to p-xylene over Cu/ZnZrOx c

- Can DMT Inspired Molecules Rewire Your Brain?. (2021). YouTube. [Link]

- Reaction of N,N‑Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. (n.d.). eScholarship.org. [Link]

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. This compound (CHDM-D) | Eastman [eastman.com]

- 3. gantrade.com [gantrade.com]

- 4. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [mdpi.com]

- 5. KR20220111955A - Method for purifying 1, 4-cyclohexanedimethanol composition - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN109894131B - A kind of dimethyl terephthalate (DMT) hydrogenation catalyst and preparation method thereof - Google Patents [patents.google.com]

- 10. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. drpress.org [drpress.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Catalytic hydrogenation of ester | Johnson Matthey | Johnson Matthey [matthey.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. WO2013019441A1 - Process for the preparation of this compound from terephthalic acid - Google Patents [patents.google.com]

- 21. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]

- 22. US3892796A - Hydrogenation of dmt process residue and distilled dmt process residue - Google Patents [patents.google.com]

- 23. EP4524122A1 - Method for purifying 1, 4-cyclohexanedimethanol composition - Google Patents [patents.google.com]

- 24. data.epo.org [data.epo.org]

Structure-property relationships in polyesters containing CHDM.

An In-Depth Technical Guide to Structure-Property Relationships in Polyesters Containing 1,4-Cyclohexanedimethanol (CHDM)

Abstract

This compound (CHDM) is a cycloaliphatic diol monomer that imparts a unique combination of properties to polyesters, including enhanced thermal stability, mechanical strength, hydrolytic stability, and chemical resistance. This guide provides a comprehensive analysis of the fundamental structure-property relationships in CHDM-containing polyesters. We will explore the synthesis of these polymers, with a focus on melt polycondensation, and delve into the critical influence of CHDM's stereochemistry—the cis/trans isomer ratio—on polymer crystallinity, thermal behavior, and mechanical performance. Furthermore, this guide will examine how the incorporation of CHDM as a comonomer in copolyesters, such as PETG and PCTG, allows for the precise tuning of material properties to meet the demands of various advanced applications. Methodologies for the characterization of these materials, including thermal, mechanical, and spectroscopic techniques, will be detailed to provide a complete framework for researchers and scientists in the field.

Introduction to this compound (CHDM) in Polyesters

Polyesters are a versatile class of polymers widely used in textiles, packaging, and engineering applications.[1] The modification of polyester backbones with specialized monomers is a key strategy for enhancing their performance. This compound (CHDM) is a crucial cycloaliphatic diol monomer used to improve the thermal, physical, chemical, and mechanical properties of polyesters.[2]

CHDM is a symmetrical C8 diol that exists as a mixture of two geometric isomers: cis and trans.[3] Commercial CHDM is typically produced via a two-step hydrogenation of dimethyl terephthalate (DMT) and is sold as a mixture with a trans/cis ratio of approximately 70/30.[4][5] The rigid and bulky cyclohexyl ring of CHDM, when incorporated into a polyester chain, disrupts the regularity of the polymer structure, which has profound effects on the material's properties.[6]

The introduction of CHDM into common polyesters like poly(ethylene terephthalate) (PET) leads to the creation of important copolyesters such as PETG (PET modified with a lower amount of CHDM) and PCTG (a copolyester with a higher CHDM content).[5] These materials bridge the gap between amorphous and semi-crystalline polymers, offering a spectrum of properties that can be tailored for specific applications, from transparent medical devices to durable consumer goods.[1][2]

Synthesis of CHDM-Containing Polyesters

High molecular weight aromatic polyesters containing CHDM are typically synthesized via a two-step melt polycondensation process.[7][8] This method is industrially scalable and avoids the use of solvents. The process involves an initial esterification or transesterification reaction to form a low molecular weight prepolymer, followed by a polycondensation step at high temperature and under vacuum to build molecular weight.[9]

General Synthesis Workflow

The synthesis begins with the reaction of a diacid or its dimethyl ester (e.g., terephthalic acid or dimethyl terephthalate) with an excess of diols (e.g., CHDM and ethylene glycol). In the second stage, the temperature is raised and a vacuum is applied to remove the condensation byproducts (water or methanol) and drive the polymerization reaction toward a high molecular weight polymer.[9]

Caption: General workflow for the two-step melt polymerization of CHDM-polyesters.

Experimental Protocol: Melt Synthesis of a CHDM-based Copolyester

This protocol describes a representative lab-scale synthesis of a copolyester from dimethyl terephthalate (DMT), this compound (CHDM), and ethylene glycol (EG).

Materials:

-

Dimethyl terephthalate (DMT)

-

This compound (CHDM) (e.g., 70/30 trans/cis)

-

Ethylene glycol (EG)

-

Titanium(IV) isopropoxide (catalyst)

-

Antimony(III) oxide (catalyst)

-

Phosphorous acid (stabilizer)

Procedure:

-

Charging the Reactor: A glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column is charged with DMT, CHDM, and EG. The molar ratio of diols to diester is typically set between 1.5 and 2.2 to compensate for glycol loss during the reaction.

-

Transesterification: The catalyst (e.g., titanium(IV) isopropoxide) is added. The mixture is heated under a slow stream of nitrogen to approximately 190-220°C. Methanol is evolved as a byproduct of the transesterification reaction and is collected. The reaction is monitored by measuring the amount of collected methanol and is considered complete when ~95% of the theoretical amount has been distilled.

-

Stabilizer Addition: The reaction mixture is cooled slightly, and a stabilizer (e.g., phosphorous acid) is added to deactivate the transesterification catalyst and prevent side reactions.

-

Polycondensation: The second catalyst (e.g., antimony(III) oxide) is added. The temperature is gradually increased to 270-290°C, and a vacuum is slowly applied to reach a final pressure below 1 Torr.

-

Molecular Weight Build-up: The reaction continues under these conditions. The removal of excess ethylene glycol drives the polymerization. The viscosity of the melt increases significantly, which can be monitored by the torque on the mechanical stirrer.

-

Extrusion and Quenching: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench it and form strands.

-

Pelletization: The cooled strands are then pelletized for subsequent analysis and processing.

The Critical Role of CHDM Stereochemistry

The stereochemistry of the CHDM monomer is a primary determinant of the final properties of the polyester.[2] The cyclohexane ring in CHDM can exist in a "chair" conformation, with the -CH₂OH groups in either axial or equatorial positions. This leads to two isomers:

-

trans-CHDM: The two -CH₂OH groups are on opposite sides of the ring (one axial, one equatorial, or both equatorial in a flipped conformation). This results in a more linear and rigid structure.

-

cis-CHDM: The two -CH₂OH groups are on the same side of the ring (one axial, one equatorial). This creates a distinct "kink" or bend in the monomer.

The ratio of these isomers directly influences the ability of the polymer chains to pack, which in turn governs crystallinity and thermal properties.[4]

Structure-Property Causality: Isomer Ratio Effects

The linear nature of the trans-isomer allows for more efficient chain packing and the formation of ordered crystalline domains. In contrast, the bent structure of the cis-isomer disrupts chain regularity, hindering crystallization and promoting an amorphous morphology.[10]

Caption: Influence of CHDM cis/trans isomer ratio on polyester properties.

Increasing the trans-CHDM content in a polyester like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) linearly increases both the glass transition temperature (Tg) and the melting temperature (Tm).[1][2]

| Property | Effect of Increasing trans-CHDM Content | Causality |

| Melting Temp. (Tm) | Increases significantly | The linear trans isomer enhances chain packing, leading to more stable crystalline structures that require more energy to melt.[2] |

| Glass Transition (Tg) | Increases | The rigid ring structure reduces chain mobility. The more linear trans form allows for closer packing even in the amorphous phase, further restricting segmental motion.[2] |

| Crystallization Rate | Increases (up to a point) | Higher trans content facilitates nucleation and growth of crystals.[11] |

| Mechanical Strength | Increases | Higher crystallinity leads to increased stiffness and tensile strength. |

| Toughness / Impact Str. | Decreases | Highly crystalline materials are often more brittle. |

For PCT homopolymers, increasing the trans-CHDM content from 0% to 100% can raise the Tm from 248°C to 308°C and the Tg from 60°C to 90°C.[1][2]

Structure-Property Relationships in CHDM Copolyesters

One of the most valuable applications of CHDM is as a comonomer to modify existing polyesters, most notably PET. By incorporating CHDM, the resulting copolyesters gain properties that PET alone cannot achieve.

From PET to PETG and PCTG

The key to these materials is the disruption of the highly regular structure of PET. Ethylene glycol (EG) is a small, linear diol that allows PET chains to pack tightly, making it a semi-crystalline polymer. When CHDM is substituted for some of the EG, its bulky cyclohexyl ring sterically hinders this packing.[6]

-

PETG (Polyethylene Terephthalate Glycol-modified): When CHDM is incorporated at levels typically between 32-62 mol% of the diol content, crystallization is effectively prevented.[6] The result is a completely amorphous, transparent copolyester with enhanced toughness and chemical resistance compared to PET.

-

PCTG (Poly(1,4-cyclohexylenedimethylene terephthalate) Glycol-modified): PCTG contains a higher concentration of CHDM (often over 50% of the diol content).[5] This further increases the rigidity of the polymer backbone, leading to superior impact strength, chemical resistance, and thermal stability compared to PETG.[5][12]

Caption: Effect of increasing CHDM content on polyester properties, from PET to PCTG.

Comparative Data: PET vs. PETG vs. PCTG

| Property | PET (Semi-crystalline) | PETG (Amorphous) | PCTG (Amorphous) |

| Glass Transition (Tg) | ~80 °C[2] | ~80 °C[13] | ~78-85 °C[5][14] |

| Melting Temperature (Tm) | ~260 °C[2] | N/A (Amorphous) | N/A (Amorphous) |

| Heat Deflection Temp. | ~65 °C | ~70-80 °C[14] | ~76-85 °C[12] |

| Impact Strength (Izod) | Low | Moderate | Very High[5][12] |

| Chemical Resistance | Good | Very Good | Excellent[14] |

| Clarity | Opaque/Hazy | Transparent | Transparent[12] |

| Hydrolytic Stability | Moderate | Good | Good |

The incorporation of CHDM also generally improves the hydrolytic stability of polyesters compared to their purely aliphatic counterparts, due to the steric shielding provided by the cyclohexyl ring, which protects the ester linkages from hydrolysis.[15]

Characterization of CHDM-Based Polyesters

A suite of analytical techniques is essential for elucidating the structure and properties of these materials.[16]

Structural and Compositional Analysis

-

Nuclear Magnetic Resonance (¹H NMR): This is the primary technique for verifying the chemical structure and, crucially, for quantifying the comonomer composition (e.g., the ratio of CHDM to EG) in copolyesters.[17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹) and C-O stretching bands, confirming successful polymerization.[19][20]

Thermal Properties

-

Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions. A first heating scan reveals the glass transition (Tg), crystallization temperature (Tc), and melting temperature (Tm). A controlled cooling and second heating scan provides information on the intrinsic crystallization behavior of the material.[17][19]

-

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing data on its thermal stability and decomposition temperature. CHDM-based polyesters generally exhibit good thermal stability, with decomposition often beginning above 320°C.[17][19]

Mechanical Properties

-

Tensile Testing: Performed according to ASTM D638, this test measures the material's response to being pulled apart. It yields critical data on tensile strength (stress at break), Young's modulus (stiffness), and elongation at break (ductility).[7]

-

Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material as a function of temperature, offering a more sensitive measurement of the glass transition.[7]

Experimental Protocol: DSC Analysis of a CHDM Copolyester

Objective: To determine the glass transition temperature (Tg) and assess the amorphous or semi-crystalline nature of the polymer.

Procedure:

-

Sample Preparation: Precisely weigh 5-10 mg of the dried polyester sample into an aluminum DSC pan. Crimp-seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg and potential Tm (e.g., 300°C for a PCT-based material). This step erases the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back down to a sub-Tg temperature (e.g., 25°C). Observe any exotherms, which would indicate crystallization upon cooling.

-

Second Heat: Ramp the temperature again at the same rate (e.g., 10°C/min) to 300°C.

-

-

Data Analysis:

-

Tg: Analyze the second heating scan. The glass transition is observed as a step-change in the heat flow curve. The midpoint of this transition is reported as the Tg.

-

Crystallinity: If a melting endotherm is observed in the second heating scan, the material is semi-crystalline. The enthalpy of melting (ΔHm) can be integrated and compared to the theoretical value for a 100% crystalline sample to calculate the percent crystallinity. For amorphous materials like PETG and PCTG, no melting peak will be observed.

-

Conclusion

The incorporation of this compound into polyester backbones provides a powerful tool for polymer design. The structure-property relationships are governed by two primary factors: the stereochemistry of the CHDM monomer and its concentration as a comonomer.

-

The cis/trans isomer ratio is a fundamental control parameter for crystallinity. High trans-CHDM content leads to more linear chains, promoting crystallinity, higher thermal transition temperatures (Tg and Tm), and increased stiffness.

-

The use of CHDM as a comonomer disrupts the regularity of existing polyester chains. At sufficient concentrations, it transforms semi-crystalline polymers like PET into fully amorphous, transparent materials (PETG, PCTG) with significantly enhanced toughness and chemical resistance.

By understanding and manipulating these relationships, researchers and engineers can precisely tailor the properties of polyesters to create high-performance materials for a wide array of demanding applications in the medical, electronics, and consumer product industries.

References

- Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). National Institutes of Health.

- The synthetic route to CHDM-based polyesters. (n.d.). ResearchGate.

- This compound-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). Semantic Scholar.

- Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). Preprints.org.

- Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). ResearchGate.

- Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). ResearchGate.

- Synthesis and Properties of Copolyesters Derived from this compound, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. (n.d.). ResearchGate.

- Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (n.d.). National Institutes of Health.

- PCTG vs PETG vs Tough PLA: Which 3D Printing Material Should You Choose?. (2025). 3D-Fuel.

- Everything about PCTG Filaments: the bigger brother of PETG. (2025). nobufil.

- This compound-based polyesters derived from this compound (CHDM) and aliphatic diacids with odd carbons. (2025). ResearchGate.

- This compound-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). ResearchGate.

- Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). MDPI.

- Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures. (n.d.). VTechWorks.

- Development of amorphous copolyesters based on dimethanol. (2025). ResearchGate.

- Hydrolytic stability of oligoesters: Comparison of steric with anchimeric effects. (2025). ResearchGate.

- Facile Sustainable Synthesis of Polyester-Polycarbonate and Effects of the Carbonate on Thermal, Mechanical, and Transparency Properties. (2023). ACS Publications.

- Amorphous and crystalline polyesters based on this compound. (n.d.). ResearchGate.

- Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. (2017). MDPI.

- Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2025). ResearchGate.

- PCTG: its iterations and connection with PET-G. (n.d.). Spectrum Filaments.

- Melting Point of PETG: Properties and Applications. (2024). Unionfab.

- Understanding structure–property relationships of main chain cyclopropane in linear polyesters. (2020). Royal Society of Chemistry.

- ¹H NMR spectra of CHDM-based polyesters. (n.d.). ResearchGate.

- ¹H NMR spectra of CHDM-based polyesters. (n.d.). ResearchGate.

- The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. (2021). MDPI.

- FT-IR spectra of the polyesters: PCHDMN.1 (1 h), PCHDMN.2 and PCHDMN.3. (n.d.). ResearchGate.

Sources

- 1. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [mdpi.com]

- 2. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3dxtech.com [3dxtech.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. nobufil.com [nobufil.com]

- 13. Melting Point of PETG: Properties and Applications [unionfab.com]

- 14. 3dfuel.com [3dfuel.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures [vtechworks.lib.vt.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Aliphatic Advantage: A Technical Guide to 1,4-Cyclohexanedimethanol (CHDM) in Advanced Polymer Research

Abstract

1,4-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol, has emerged as a critical building block in polymer science, enabling the development of materials with enhanced performance characteristics. Its incorporation into polymer backbones imparts a unique combination of thermal stability, mechanical robustness, chemical resistance, and optical clarity that surpasses polymers derived from purely linear aliphatic or aromatic monomers.[1] This technical guide provides an in-depth exploration of the potential research applications of CHDM in polymer science. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of CHDM-based polymers for innovative applications. We will delve into the synthesis, structure-property relationships, and advanced applications of CHDM-based polyesters, copolyesters, and polyurethanes, with a focus on the scientific principles that govern their performance.

The Core of Performance: Understanding this compound (CHDM)

CHDM is a cycloaliphatic diol that exists as a mixture of cis and trans isomers.[2] The ratio of these isomers is a critical parameter that significantly influences the properties of the resulting polymers.[2][3][4] Commercial CHDM is typically available in a 30:70 cis/trans ratio.[2] The non-planar and rigid structure of the cyclohexane ring is the primary contributor to the enhanced properties of CHDM-based polymers.[1][5]

Key Attributes Imparted by CHDM:

-

Enhanced Thermal Stability: The rigid cyclohexane ring restricts chain mobility, leading to higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to polymers made with linear diols like ethylene glycol.[1]

-

Improved Mechanical Properties: The incorporation of CHDM increases the hardness, tensile strength, and rigidity of polymers.[1]

-

Superior Chemical Resistance and Durability: The cycloaliphatic structure provides excellent resistance to hydrolysis, weathering, and a wide range of chemicals.[1]

-

Optical Clarity: In copolyesters, CHDM can disrupt the regular chain packing, leading to amorphous materials with high transparency.[2]

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

The spatial arrangement of the hydroxymethyl groups on the cyclohexane ring (cis or trans) has a profound impact on the final polymer properties. The trans isomer has a more linear and rigid structure, which allows for more efficient chain packing and higher crystallinity.[3][4] In contrast, the bent structure of the cis isomer disrupts chain packing, leading to more amorphous polymers.

This relationship is clearly demonstrated in poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), where increasing the trans-CHDM content from 0% to 100% raises the melting temperature from 248 °C to 308 °C.[3][4] Similarly, the glass transition temperature also increases with a higher trans-CHDM content.[4][6] This ability to tune crystallinity and thermal properties by controlling the cis/trans ratio is a powerful tool for designing polymers with specific performance characteristics.

CHDM in Polyester and Copolyester Synthesis: A New Paradigm of Performance

CHDM is extensively used in the synthesis of both aliphatic and aromatic polyesters and copolyesters, leading to materials with a broad spectrum of properties and applications.[3][4]

Synthesis Methodologies: From Lab Scale to Industrial Production

The most common method for synthesizing CHDM-based polyesters is a two-step melt polymerization process.[3][4]

-

Esterification/Transesterification: This initial step involves the reaction of a diacid or its dimethyl ester with an excess of diol (including CHDM) at a relatively low temperature and pressure to form short-chain oligomers.[3][4]

-

Polycondensation: In the second step, the temperature is increased, and a high vacuum is applied to facilitate the reaction of the oligomers, leading to the formation of a high molecular weight polymer.[3][4]

Other polymerization techniques such as solution polymerization and enzymatic polymerization are also employed, particularly for specific applications or when using heat-sensitive monomers.[3][4][5]

Experimental Protocol: Synthesis of a CHDM-based Copolyester (PETG) via Melt Polymerization

This protocol describes a representative lab-scale synthesis of Polyethylene terephthalate glycol-modified (PETG), a common copolyester where CHDM is used to modify polyethylene terephthalate (PET).

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

This compound (CHDM) (e.g., 30:70 cis/trans ratio)

-

Zinc acetate (esterification catalyst)

-

Antimony trioxide (polycondensation catalyst)

-

Triphenyl phosphate (stabilizer)

Procedure:

-

Charging the Reactor: Charge the reactor with DMT, EG, and CHDM in the desired molar ratio (e.g., 1:0.7:0.3 for a typical PETG). Add the esterification catalyst (zinc acetate) and stabilizer (triphenyl phosphate).

-